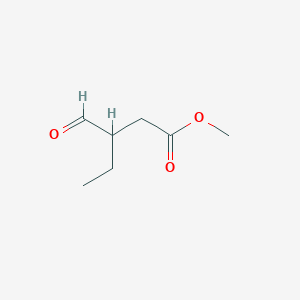

Methyl 3-formylpentanoate

説明

Methyl 3-formylpentanoate is an organic compound characterized by a pentanoate ester backbone with a formyl (-CHO) substituent at the third carbon position. Its molecular formula is C₇H₁₀O₃, combining ester and aldehyde functional groups. This dual functionality enables unique reactivity, particularly in cyclocondensation reactions. For example, it reacts with (R)-phenylglycinol to form bicyclic lactams, a process critical in synthesizing chiral intermediates for pharmaceuticals .

Key Properties (from synthesis in ):

- Boiling Point: 93–96 °C at 0.1 mmHg

- IR Peaks: 1711 cm⁻¹ (ester C=O) and 1743 cm⁻¹ (aldehyde C=O)

- ¹H NMR: δ 9.72 (s, 1H, aldehyde proton), 3.69 (s, 3H, ester OCH₃)

- ¹³C NMR: δ 202.7 (aldehyde carbon), 172.2 (ester carbonyl)

特性

CAS番号 |

40630-07-7 |

|---|---|

分子式 |

C7H12O3 |

分子量 |

144.17 g/mol |

IUPAC名 |

methyl 3-formylpentanoate |

InChI |

InChI=1S/C7H12O3/c1-3-6(5-8)4-7(9)10-2/h5-6H,3-4H2,1-2H3 |

InChIキー |

KHJXZEQLODIMJX-UHFFFAOYSA-N |

正規SMILES |

CCC(CC(=O)OC)C=O |

製品の起源 |

United States |

化学反応の分析

Esterification and Alcoholysis

Methyl 3-formylpentanoate undergoes alcoholysis in the presence of acid catalysts to form substituted esters. For example:

-

Reaction with methanol in the presence of p-toluenesulfonic acid (p-TsOH) at 20°C yields methyl 4-methyl-3-formylpentanoate derivatives. This reaction is critical for synthesizing intermediates used in cyclopropane ring formation .

| Conditions | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| Methanol + p-TsOH | Acidic | 20°C | Methyl 4-methyl-3-formylpentanoate | ~65% |

Cyclization to Cyclopropane Derivatives

The compound serves as a precursor for cyclopropane synthesis via base-mediated intramolecular aldol condensation:

-

Base treatment (e.g., concentrated NaOH) in acetone with hydrochloric acid hydrolysis produces trans-2,2-dimethyl-3-formyl-cyclopropane-1-carboxylic acid .

-

Key steps :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (aq.) + HCl | 20–25°C, 20 hours | trans-2,2-dimethyl-3-formyl-cyclopropane-1-carboxylic acid | 70–80% |

Hydrolysis and Saponification

Methyl 3-formylpentanoate undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl or H₂SO₄ in aqueous acetone) cleaves the ester to form 4-methyl-3-formylpentanoic acid .

-

Basic saponification (NaOH in non-aqueous media with phase-transfer catalysts) yields carboxylate salts, which are intermediates for further functionalization .

Reaction with Nucleophiles

The formyl group participates in nucleophilic additions:

-

Grignard reagents or organometallic compounds add to the aldehyde, forming secondary alcohols .

-

Amines react to form Schiff bases, though specific examples are not detailed in the provided sources.

Thermal Stability and Decomposition

While direct data on thermal decomposition is limited, analogous esters (e.g., methyl pentanoate) exhibit ϕ-sensitivity in combustion studies, suggesting potential instability at elevated temperatures .

類似化合物との比較

Methyl 3-methylpentanoate

- Molecular Formula : C₇H₁₂O₂

- Applications: Used as a flavoring agent due to its fruity odor. Lacks the aldehyde-driven reactivity of Methyl 3-formylpentanoate .

3-Ethylpentanal

2-Methyl-3-pentanone

- Molecular Formula : C₆H₁₂O

- Functional Groups : Ketone

- Reactivity : Less electrophilic than aldehydes; participates in ketone-specific reactions (e.g., Grignard additions) .

Physical and Chemical Properties

Notes:

- The aldehyde group in Methyl 3-formylpentanoate enhances its electrophilicity compared to ketones or simple esters.

- Methyl 3-methylpentanoate lacks cross-reactive sites, limiting its utility in multi-step syntheses .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。